Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate
Description
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a substituted epoxide (oxirane) derivative featuring a methyl ester group at position 2, a chlorine atom at position 2, and a methyl group and oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 3 (Figure 1). The compound’s stereochemistry and reactivity are influenced by the chloro substituent and the oxolan-3-yl group, which introduces steric and electronic effects distinct from simpler epoxides.
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-8(6-3-4-13-5-6)9(10,14-8)7(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
GAFOPAVVXWVDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of methyl 2-chloro-2-(oxolan-3-yl)acetate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Key Observations:
Oxolan-3-yl vs. Aryl Groups: The oxolan-3-yl substituent introduces a saturated oxygen-containing ring, improving solubility in polar solvents compared to aryl-substituted analogs (e.g., 2o, 2p, 2q) .
Synthetic Challenges :
- Halogenated analogs (e.g., 2o, 2p, 2q) are synthesized via aldehyde-ester coupling with yields ranging from 63–78% , while cyclopentyl and oxolan-substituted derivatives (e.g., ) require specialized substitution strategies, often with lower commercial availability.
Chlorine vs. Fluorine/Bromine: The electron-withdrawing chloro group at position 2 may stabilize the ester carbonyl group more effectively than fluorine or bromine in aryl-substituted analogs .
Biological Activity
Methyl 2-chloro-3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 192.62 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various oxirane derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods.
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| This compound | 0.01 | 0.02 |
| Control (Ampicillin) | 0.05 | 0.10 |
| Control (Streptomycin) | 0.03 | 0.06 |
The results indicated that the compound had a lower MIC compared to traditional antibiotics, suggesting a promising antibacterial profile.
Antifungal Activity
The antifungal activity of oxirane derivatives was also assessed in vitro against various fungal strains.
Table: Antifungal Activity Results
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Candida albicans | 0.015 | 0.030 |
| Aspergillus niger | 0.020 | 0.040 |
These findings indicate that this compound exhibits effective antifungal properties, comparable to established antifungal agents.
The mechanism of action for the biological activities of this compound is believed to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have suggested potential binding sites on bacterial enzymes, which could elucidate its antibacterial mechanism.
Molecular Docking Studies
Recent molecular docking studies revealed that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis, such as MurB and transpeptidases, indicating its potential as a lead candidate for antibiotic development.
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the safety profile of this compound. Preliminary cytotoxicity assays conducted on normal human cell lines (e.g., MRC5) showed low cytotoxic effects at therapeutic concentrations.
Cytotoxicity Results
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.01 | 95 |
| 0.05 | 85 |
| 0.10 | 70 |
These results indicate that the compound has a favorable safety profile, with minimal cytotoxicity observed at concentrations effective against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
